Phenethyl benzoate

Catalog No.
S577405
CAS No.
94-47-3
M.F
C15H14O2
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenethyl benzoate

CAS Number

94-47-3

Product Name

Phenethyl benzoate

IUPAC Name

2-phenylethyl benzoate

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

OSORMYZMWHVFOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2

Synonyms

Phenethyl alcohol benzoate

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2

The exact mass of the compound Phenethyl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24096. It belongs to the ontological category of benzoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Phenethyl benzoate (CAS 94-47-3) is a high-molecular-weight aromatic ester utilized extensively as a specialty solvent, emollient, and heavy fixative in industrial and cosmetic formulations. Characterized by an exceptionally high boiling point (333 °C) and ultra-low volatility, this compound excels in stabilizing complex organic molecules, including volatile fragrance components and solid UV filters. Its high lipophilicity (LogP 4.21) and unique polar ester structure make it a critical procurement choice for advanced material applications requiring robust thermal stability, superior solvency, and persistent oil-phase retention [1].

Procurement substitution of phenethyl benzoate with common analogs like benzyl benzoate, phenethyl acetate, or C12-15 alkyl benzoates often compromises end-product performance. While phenethyl acetate shares the phenethyl core, its significantly higher volatility (vapor pressure 0.056 mmHg) eliminates its utility as a heavy fixative or high-temperature plasticizer. Conversely, while benzyl benzoate is a common solvent, it exhibits over 7 times higher volatility and lower lipophilicity, reducing its efficacy in long-lasting formulations. Furthermore, standard cosmetic solvents like C12-15 alkyl benzoates lack the specific polar aromatic structure required to maximize the solubility of crystalline UV filters such as avobenzone, making phenethyl benzoate non-interchangeable for high-SPF sun care and premium fixative applications [1].

Volatility and Fixative Power: Vapor Pressure Comparison

Phenethyl benzoate demonstrates an exceptionally low vapor pressure compared to its structural analogs, making it a superior heavy fixative. At 25 °C, its vapor pressure is 0.000034 mmHg, which is substantially lower than that of benzyl benzoate and orders of magnitude lower than phenethyl acetate [1].

Evidence DimensionVapor Pressure
Target Compound Data0.000034 mmHg
Comparator Or BaselineBenzyl benzoate (0.000250 mmHg) and Phenethyl acetate (0.056 mmHg)
Quantified Difference~7.3x lower volatility than benzyl benzoate; ~1647x lower than phenethyl acetate
ConditionsMeasured at 25 °C

The ultra-low vapor pressure ensures superior retention of volatile compounds, acting as a highly effective heavy fixative in fragrances and long-lasting cosmetics.

Solvent Capacity: Solubilization of Solid UV Filters

In sun care formulations, the ability to dissolve solid organic UV filters is critical for efficacy. Phenethyl benzoate (commercially recognized in this context as X-Tend 226) exhibits a significantly higher solubilizing capacity for avobenzone compared to industry-standard C12-15 alkyl benzoates [1].

Evidence DimensionAvobenzone Solubility (w/w %)
Target Compound Data~22% w/w
Comparator Or BaselineC12-15 Alkyl Benzoate (~13% w/w)
Quantified Difference~1.7x higher solubility for Avobenzone
ConditionsMeasured at 25 °C in comparative solubility screening

Enables formulators to achieve higher concentrations of organic UV filters without crystallization, directly boosting SPF and critical wavelength in sunscreens.

Thermal Stability: Boiling Point and Processing Window

For industrial applications requiring heat processing, such as plastics or hot-pour cosmetics, thermal stability is a primary selection criterion. Phenethyl benzoate offers a higher boiling point than both benzyl benzoate and phenethyl acetate, minimizing evaporative loss .

Evidence DimensionBoiling Point
Target Compound Data333 °C
Comparator Or BaselineBenzyl benzoate (323 °C) and Phenethyl acetate (238 °C)
Quantified Difference10 °C higher than benzyl benzoate; 95 °C higher than phenethyl acetate
ConditionsStandard atmospheric pressure (760 mmHg)

Prevents evaporative mass loss during high-temperature manufacturing processes, ensuring consistent performance when used as a plasticizer or in hot-melt formulations.

Lipophilicity: Octanol-Water Partitioning for Emulsion Stability

The hydrophobicity of an ester dictates its partitioning behavior in emulsions. Phenethyl benzoate possesses a higher LogP than its shorter-chain analog benzyl benzoate and the acetate derivative, indicating superior affinity for the oil phase [1].

Evidence DimensionLogP (Octanol/Water Partition Coefficient)
Target Compound Data4.21
Comparator Or BaselineBenzyl benzoate (3.97) and Phenethyl acetate (2.30)
Quantified DifferenceHigher lipophilicity (+0.24 over benzyl benzoate; +1.91 over phenethyl acetate)
ConditionsStandard LogP estimation/measurement

Drives superior partitioning into the lipid phase of emulsions, enhancing the water resistance and phase stability of advanced cosmetic and industrial fluids.

High-SPF Sunscreen and UV-Protective Formulations

Due to its ~1.7x higher solubilizing capacity for solid UV filters like avobenzone compared to C12-15 alkyl benzoates, phenethyl benzoate is the optimal solvent for broad-spectrum, high-SPF sunscreens. It prevents filter crystallization and boosts the critical wavelength of the final product [1].

Fine Fragrance and Essential Oil Fixation

Leveraging its ultra-low vapor pressure (0.000034 mmHg), phenethyl benzoate acts as a premium heavy fixative in perfumery. It effectively anchors highly volatile top notes, extending the persistence and diffusion of floral and oriental fragrance profiles far better than phenethyl acetate [2].

High-Temperature Specialty Plasticizers

With a boiling point of 333 °C, phenethyl benzoate provides excellent thermal stability. It is utilized as a low-volatility plasticizer in resins and plastics where high-temperature processing would cause lighter esters, such as benzyl benzoate, to evaporate or degrade [1].

Water-Resistant Emollients in Personal Care

Its high lipophilicity (LogP 4.21) ensures that phenethyl benzoate partitions strongly into the oil phase of cosmetic emulsions. This makes it a preferred emollient for water-resistant lotions and creams, enhancing skin feel while maintaining formulation stability[2].

XLogP3

4

LogP

4.01 (LogP)
4.01

UNII

0C143929GK

GHS Hazard Statements

Aggregated GHS information provided by 138 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 121 of 138 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 17 of 138 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

94-47-3

Wikipedia

Phenethyl benzoate

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Benzoic acid, 2-phenylethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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